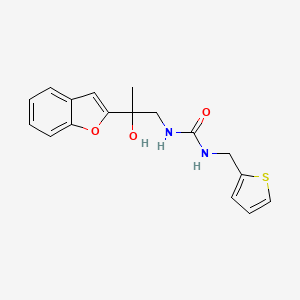
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1903764-66-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzofuran moiety is known for its role in modulating enzyme activity, while the thiophenyl group may enhance binding affinity to target proteins. The hydroxypropyl group contributes to solubility and bioavailability, which are crucial for therapeutic efficacy.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and inhibiting tumor growth.
- Antibacterial Effects : Research indicates that the compound has antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated in vitro, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Emerging data suggest that this compound may have neuroprotective effects, potentially beneficial in the context of neurodegenerative diseases like Alzheimer's. It appears to modulate gamma-secretase activity, which is crucial for the processing of amyloid precursor protein.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study published in Molecules demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) at low micromolar concentrations. The mechanism involved the induction of apoptosis through the mitochondrial pathway.
- Study 2 : Another research effort focused on its antibacterial properties, revealing that the compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The study suggested that the compound interferes with bacterial cell wall synthesis.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(21,15-9-12-5-2-3-7-14(12)22-15)11-19-16(20)18-10-13-6-4-8-23-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZUPMQSSEQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














